molecular formula C30H44O3 B1254790 Kulactone

Kulactone

Cat. No.: B1254790
M. Wt: 452.7 g/mol
InChI Key: ZIVZDNPCRURPNL-QCWHEMHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Kulactone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Kulactone is structurally similar to other triterpenoids, such as toosendanin and scopoletin . this compound is unique due to its potent inhibitory activity against sterol-14α-demethylase protease and jRdRp . This makes it a promising candidate for the treatment of diseases caused by pathogens that rely on these enzymes for survival.

Similar compounds include:

This compound’s unique combination of biological activities and its potential as a therapeutic agent make it a valuable compound for scientific research and drug development.

Biological Activity

Kulactone, a bioactive compound derived from the neem tree (Azadirachta indica), has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a limonoid, a type of tetracyclic triterpenoid. Its chemical structure contributes to its biological activity, influencing interactions with biological targets. The compound is known for exhibiting significant binding affinities with various proteins involved in viral replication.

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent. Notably, it has been identified as a multi-target lead compound against several viruses, including the Japanese encephalitis virus (JEV) and porcine reproductive and respiratory syndrome virus (PRRSV).

Mechanistic Insights

  • Japanese Encephalitis Virus (JEV) :
    • This compound demonstrated substantial docking scores (> -10 kcal/mol) against the RNA-dependent RNA polymerase (jRdRp) of JEV, indicating strong binding affinity .
    • Molecular dynamics simulations revealed that this compound forms critical hydrogen bonds and van der Waals interactions with active site residues, stabilizing the docked complex during simulations .
  • Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) :
    • In screening assays, this compound was found to inhibit key viral proteins such as CD163-SRCR5 and Nsp4, showcasing its potential as a multi-target antiviral agent .
    • The binding interactions involved conventional hydrogen bonds and hydrophobic interactions with significant amino acid residues in these proteins .

Binding Affinity and Interaction Profiles

The binding affinities of this compound with various viral proteins have been quantitatively assessed. Below is a summary table of this compound's binding energies and interaction profiles:

Target Protein Binding Energy (kcal/mol) Key Interactions
jRdRp (JEV)-10.0H-bonds with Arg474, Gly605; van der Waals interactions
CD163-SRCR5 (PRRSV)-9.4H-bonds with Gly564; hydrophobic interactions
Nsp4 (PRRSV)-9.7H-bonds with Gly116, Ser118; pi-sigma interactions

Case Studies and Research Findings

Several studies have provided empirical evidence supporting the antiviral potential of this compound:

  • A study published in Frontiers in Veterinary Science identified this compound as one of the top phytochemicals with significant antiviral activity against PRRSV, confirming its role in inhibiting viral replication through multi-target mechanisms .
  • Another investigation focused on JEV reported that this compound could be considered for further drug development due to its effective binding to jRdRp, which is crucial for the virus's life cycle .

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione

InChI

InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1

InChI Key

ZIVZDNPCRURPNL-QCWHEMHRSA-N

SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C

Isomeric SMILES

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C

Canonical SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C

Synonyms

kulactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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